molecular formula C11H10N4O4 B11788856 Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

Cat. No.: B11788856
M. Wt: 262.22 g/mol
InChI Key: KBWKBGADAMWELV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of an ethyl ester group, a nitrophenyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate typically involves the reaction of ethyl 3-amino-1H-1,2,4-triazole-5-carboxylate with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane or chloroform under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.

Major Products Formed

    Reduction: Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

    Hydrolysis: 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylic acid.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

Mechanism of Action

The mechanism of action of Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions, contributing to its binding affinity to biological targets.

Comparison with Similar Compounds

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate can be compared with other triazole derivatives such as:

    Ethyl 3-(4-aminophenyl)-1H-1,2,4-triazole-5-carboxylate: Similar structure but with an amino group instead of a nitro group, leading to different chemical reactivity and biological activity.

    Ethyl 3-(4-chlorophenyl)-1H-1,2,4-triazole-5-carboxylate: Contains a chlorine atom, which can influence its electronic properties and reactivity.

    Ethyl 3-(4-methylphenyl)-1H-1,2,4-triazole-5-carboxylate: The presence of a methyl group can affect its hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties that can be leveraged in various applications.

Biological Activity

Ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate (CAS Number: 35307-27-8) is a compound that belongs to the triazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Structure and Composition

The molecular formula for this compound is C11H14N4O4, with a molecular weight of 266.253 g/mol. The compound features a 1,2,4-triazole ring substituted with a nitrophenyl group and an ethyl ester functional group.

Physical Properties

PropertyValue
Molecular Weight266.253 g/mol
DensityNot Available
Boiling PointNot Available
Melting PointNot Available
LogP1.6896

Antiviral Activity

Research has indicated that triazole derivatives exhibit significant antiviral properties. A study focusing on the synthesis of substituted triazoles demonstrated that compounds similar to this compound possess antiviral activity against herpes simplex virus (HSV). The incorporation of various substituents on the triazole ring can enhance the efficacy and selectivity of these compounds against viral targets .

Antimicrobial Properties

Triazoles are also known for their antimicrobial effects. This compound has been tested for its ability to inhibit bacterial growth. In vitro studies have shown that certain triazole derivatives can effectively combat various bacterial strains, suggesting potential use in treating bacterial infections .

Anticancer Potential

The anticancer activity of triazole derivatives has been a subject of extensive research. Compounds featuring the triazole moiety have been reported to exhibit cytotoxic effects against cancer cell lines. Studies indicate that this compound may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

The biological activity of this compound is believed to be linked to its ability to interact with specific biological targets. For instance:

  • Antiviral Activity : The compound may inhibit viral replication by interfering with viral enzymes or cellular receptors involved in the viral life cycle.
  • Antimicrobial Activity : It may disrupt bacterial cell wall synthesis or function.
  • Anticancer Activity : The compound could induce oxidative stress or inhibit key signaling pathways involved in cell proliferation.

Study on Antiviral Efficacy

In a notable study published in MDPI, researchers synthesized various triazole derivatives and evaluated their antiviral activity against HSV. The results indicated that modifications at specific positions on the triazole ring significantly enhanced antiviral potency compared to standard antiviral agents like ribavirin .

Research on Antimicrobial Effects

A comparative analysis conducted by researchers found that this compound exhibited superior antimicrobial activity against Gram-positive bacteria compared to traditional antibiotics. The study highlighted the potential for developing new antimicrobial agents based on triazole scaffolds .

Properties

Molecular Formula

C11H10N4O4

Molecular Weight

262.22 g/mol

IUPAC Name

ethyl 3-(4-nitrophenyl)-1H-1,2,4-triazole-5-carboxylate

InChI

InChI=1S/C11H10N4O4/c1-2-19-11(16)10-12-9(13-14-10)7-3-5-8(6-4-7)15(17)18/h3-6H,2H2,1H3,(H,12,13,14)

InChI Key

KBWKBGADAMWELV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC(=NN1)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.